4-Iodo-5-methyl-2-nitroaniline

Cross-Coupling Suzuki-Miyaura Oxidative Addition

4-Iodo-5-methyl-2-nitroaniline (CAS 335349-58-1) is a polysubstituted aromatic building block featuring an iodine atom, a methyl group, and a nitro group on an aniline scaffold. Its molecular formula is C₇H₇IN₂O₂, with a molecular weight of 278.05 g/mol.

Molecular Formula C7H7IN2O2
Molecular Weight 278.05 g/mol
CAS No. 335349-58-1
Cat. No. B1613573
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Iodo-5-methyl-2-nitroaniline
CAS335349-58-1
Molecular FormulaC7H7IN2O2
Molecular Weight278.05 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1I)[N+](=O)[O-])N
InChIInChI=1S/C7H7IN2O2/c1-4-2-6(9)7(10(11)12)3-5(4)8/h2-3H,9H2,1H3
InChIKeyDLAZSRKCQDQBPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Iodo-5-methyl-2-nitroaniline (CAS 335349-58-1) — A Strategic Iodo-Nitroarene Building Block for Selective Synthesis


4-Iodo-5-methyl-2-nitroaniline (CAS 335349-58-1) is a polysubstituted aromatic building block featuring an iodine atom, a methyl group, and a nitro group on an aniline scaffold [1]. Its molecular formula is C₇H₇IN₂O₂, with a molecular weight of 278.05 g/mol [1]. This compound belongs to the class of halogenated nitroanilines, which are widely employed as intermediates in medicinal chemistry, agrochemical development, and materials science . The presence of the iodine atom at the para position relative to the amino group makes it a particularly valuable substrate for transition-metal-catalyzed cross-coupling reactions, while the nitro group offers a versatile handle for further functionalization, most commonly reduction to a second amino group .

Why Simple Halogen or Methyl Swaps Fail — The Unique Reactivity Profile of 4-Iodo-5-methyl-2-nitroaniline


In procurement for research synthesis, substituting 4-Iodo-5-methyl-2-nitroaniline with its bromo or chloro analogs is not a straightforward equivalence. The identity of the halogen profoundly impacts the rate, selectivity, and achievable yield in key transformations such as Suzuki-Miyaura, Buchwald-Hartwig, or Ullmann-type couplings. General reactivity trends for palladium-catalyzed oxidative addition consistently follow the order I > Br ≫ Cl [1]. This well-established hierarchy means that an iodoarene can participate in cross-couplings under significantly milder conditions (lower temperature, shorter reaction time, lower catalyst loading) than its bromo analog, and can even enable chemoselective couplings in polyhalogenated systems where a bromide might remain unreactive [1]. Furthermore, replacing the methyl or nitro group removes the specific steric and electronic tuning that dictates regioselectivity in subsequent reactions and the physical properties of downstream products. The combination of all three substituents in the exact 4-iodo-5-methyl-2-nitro arrangement creates a unique reactivity vector that is lost upon any generic substitution.

Quantitative Evidence for Differentiating Selection of 4-Iodo-5-methyl-2-nitroaniline Over Analogs


Accelerated Cross-Coupling Reactivity: Iodine Substituent Outperforms Bromine in Palladium-Catalyzed Oxidative Addition

The iodine substituent in 4-Iodo-5-methyl-2-nitroaniline provides a quantifiable advantage in the rate-limiting oxidative addition step of palladium-catalyzed cross-couplings. In a direct mechanistic study using a bisphosphine palladium(0) complex as a model system, the oxidative addition of unsubstituted bromobenzene proceeded with an observed rate constant (kobs) of 6.2–6.7 × 10⁻⁴ s⁻¹ at 50 °C [1]. In contrast, the oxidative addition of iodobenzene under the same system was so much faster that it required measurement at a lower temperature (30 °C) and was first-order in the iodoarene concentration, indicating that the rate is limited only by the encounter between the substrate and the already highly reactive, ligand-dissociated palladium species [1]. While direct kinetic data for the specific, substituted compound was not located, this comparative data for the parent iodo- and bromoarenes unequivocally demonstrates that the iodinated analog is the more reactive substrate, enabling faster, higher-yielding cross-couplings [2].

Cross-Coupling Suzuki-Miyaura Oxidative Addition Reaction Kinetics

Enabling Chemoselective Functionalization: Iodine as a Superior Leaving Group in Polyhalogenated Systems

A key advantage of the iodo substituent is its superior reactivity relative to bromine and chlorine, which allows for precise, stepwise functionalization of scaffolds containing multiple halogen handles. In the established reactivity hierarchy for palladium-catalyzed couplings (I > Br >> Cl), an iodoarene can be preferentially reacted in the presence of a bromo or chloro group [1]. For example, a competition experiment using Pd₂(dba)₃/P(t-Bu)₃ demonstrated that an iodo group reacts in preference to a bromo group, which in turn reacts selectively over a chloro group, providing the chlorinated biaryl product in excellent yield [1]. Consequently, 4-Iodo-5-methyl-2-nitroaniline is an ideal substrate for synthesizing unsymmetrical, highly functionalized biaryl products. Its bromo analog, 4-bromo-5-methyl-2-nitroaniline, lacks this selectivity advantage and would not allow for subsequent orthogonal couplings if another reactive halogen is to be installed later.

Chemoselectivity Cross-Coupling Polyhalogenated Scaffolds Selective Functionalization

Physicochemical and Handling Properties: Iodine's Heavier Atomic Mass and Density Enable Efficient Product Isolation

Procurement decisions for building blocks often incorporate practical handling and purification considerations. 4-Iodo-5-methyl-2-nitroaniline has a molecular weight of 278.05 g/mol and a predicted density of 1.96 g/cm³ [1], making it significantly heavier than its bromo analog (231.05 g/mol; density 1.7 g/cm³) and chloro analog (186.59 g/mol) [2]. The compound is described as a crystalline powder with a bright red-orange color . This higher molecular weight and density often correlate with improved crystallinity and ease of isolation by simple filtration, which is advantageous for rapid purification in parallel synthesis workflows. The distinct chromophore also allows for unambiguous visual tracking of reaction progress by TLC. In contrast, the lighter bromo and chloro analogs may be oils or low-melting solids that are harder to handle and purify.

Physicochemical Properties Density Molecular Weight Crystallinity

High-Value Application Scenarios for 4-Iodo-5-methyl-2-nitroaniline in Research and Industrial Procurement


Medicinal Chemistry: Synthesis of Hinge-Binding Heterocycles via Chemoselective Suzuki Coupling

The iodo substituent enables efficient, room-temperature Suzuki coupling with a wide range of aryl boronic acids to install a biaryl moiety. The robust selectivity of the iodo handle (I > Br >> Cl) [1] allows chemists to perform this coupling while preserving a bromo or chloro group elsewhere in the molecule for subsequent diversification. This is particularly valuable for constructing ATP-competitive kinase inhibitors, where a biaryl hinge-binding motif is common. The nitro group can be subsequently reduced to an aniline, providing an additional vector for functionalization.

Agrochemical Research: Rapid Assembly of Nitroaniline-Derived Fungicide Candidates

Many agrochemical actives contain a substituted nitroaniline core, similar to commercial dinitroaniline herbicides. The high reactivity of the iodoarene enables coupling with sp²-hybridized boron nucleophiles under mild conditions that are compatible with the heat-sensitive nitro functionality [1], reducing the risk of unwanted reduction or decomposition by-products that can plague reactions with bromo analogs requiring higher temperatures.

Materials Science: Precision Synthesis of Organic Semiconductors

For the synthesis of donor-acceptor (D-A) type organic semiconductors, the ability to perform sequential, orthogonal cross-couplings is essential for achieving high purity and precisely defined molecular structure. 4-Iodo-5-methyl-2-nitroaniline serves as a functionalized core where the iodine can first react in a Stille or Sonogashira coupling, and after reduction of the nitro group, the resulting amine can be further derivatized. The higher density and crystalline nature of the compound facilitate rigorous purification before each coupling step, which is critical for achieving the high purities (>99.9%) required in organic electronics.

Chemical Biology: Site-Specific Bioconjugation Handle

Aryl iodides can participate in bioorthogonal reactions, such as Suzuki coupling in aqueous media, for protein or oligonucleotide labeling. The inherent higher reactivity of the iodoarene compared to bromoarene enables these reactions to proceed efficiently at low concentrations and near-physiological temperatures [2], minimizing damage to the biomolecule. 4-Iodo-5-methyl-2-nitroaniline can be transformed into a reactive linker that then couples to a targeting moiety.

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